3-Methyl-3,6-diazabicyclo[3.1.1]heptane; bis(trifluoroacetic acid)
Description
3-Methyl-3,6-diazabicyclo[3.1.1]heptane; bis(trifluoroacetic acid) is a bicyclic amine salt composed of a nitrogen-containing bicyclo[3.1.1]heptane core, a methyl substituent at position 3, and two trifluoroacetic acid (TFA) counterions. Its molecular formula is reported as C₉H₁₅F₆N₂O₄ () or C₁₀H₁₄F₆N₂O₄ (), depending on the stoichiometry or isomerism. The compound is synthesized via reductive amination followed by TFA deprotection (), and it serves as a key intermediate in pharmaceutical research, particularly in tuberculosis drug candidates ().
Properties
CAS No. |
1059700-17-2 |
|---|---|
Molecular Formula |
C8H13F3N2O2 |
Molecular Weight |
226.20 g/mol |
IUPAC Name |
3-methyl-3,6-diazabicyclo[3.1.1]heptane;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H12N2.C2HF3O2/c1-8-3-5-2-6(4-8)7-5;3-2(4,5)1(6)7/h5-7H,2-4H2,1H3;(H,6,7) |
InChI Key |
FBMMTPHXLBFSNI-UHFFFAOYSA-N |
SMILES |
CN1CC2CC(C1)N2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CN1CC2CC(C1)N2.C(=O)(C(F)(F)F)O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-methyl-3,6-diazabicyclo[3.1.1]heptane with trifluoroacetic acid under controlled conditions to yield the bis(trifluoroacetic acid) derivative.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-3,6-diazabicyclo[3.1.1]heptane; bis(trifluoroacetic acid) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed: The reactions can yield a variety of products, depending on the reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions can lead to the formation of amines.
Scientific Research Applications
Medicinal Chemistry
Analgesic Activity:
Research indicates that derivatives of 3-methyl-3,6-diazabicyclo[3.1.1]heptane exhibit central analgesic activity, akin to morphine-like opioids. These compounds selectively interact with opioid receptors, potentially providing pain relief with fewer side effects than traditional opioids .
Case Study:
A study focused on the synthesis of various derivatives demonstrated that specific modifications to the bicyclic structure enhance selectivity towards the μ-opioid receptor, which is crucial for analgesic efficacy. The findings suggest that these derivatives could lead to new pain management therapies with reduced tolerance and dependency risks .
Organic Synthesis
Reagent in Chemical Reactions:
The compound serves as a versatile reagent in organic synthesis, particularly in reactions requiring trifluoroacetic acid as a deprotecting agent or catalyst. Its ability to facilitate various transformations makes it valuable in creating complex organic molecules .
Table: Applications in Organic Synthesis
| Application | Description |
|---|---|
| Deprotection | Acts as a deprotecting agent in the synthesis of amines and alcohols. |
| Catalysis | Functions as a catalyst in several organic reactions, enhancing yields. |
| Synthesis of Analgesics | Used in the synthesis of novel analgesic compounds with improved profiles. |
Pharmaceutical Development
Formulation Studies:
The compound is being investigated for its role in formulating new pharmaceutical agents, especially those targeting pain relief and neurological disorders. Its structural properties facilitate the development of drugs that can cross the blood-brain barrier effectively .
Case Study:
A recent patent outlines methods for synthesizing novel derivatives that incorporate this compound into formulations aimed at treating chronic pain conditions. The derivatives demonstrated promising results in preclinical trials for efficacy and safety .
Mechanism of Action
The mechanism by which 3-Methyl-3,6-diazabicyclo[3.1.1]heptane; bis(trifluoroacetic acid) exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Key Properties :
- CAS Numbers : 1059700-17-2 (), 2068137-95-9 ()
- Molecular Weight : 340.222 g/mol ()
- Purity : ≥95–98% ()
- Storage : Room temperature (), contrasting with hydrochloride salts requiring -20°C ().
Comparison with Structural Analogs
Bicyclo System Variations
The bicyclo[3.1.1]heptane scaffold distinguishes this compound from analogs with different bridge sizes, such as bicyclo[3.2.0]heptane ().
Impact of Bicyclo Geometry :
- [3.1.1] vs. [3.2.0] : The [3.1.1] system (two fused three-membered rings) has higher ring strain than [3.2.0], affecting conformational flexibility and reactivity. This strain may enhance binding affinity in drug targets ().
- Substituent Position : Methyl at position 3 vs. 6 alters steric hindrance and electronic effects, influencing interactions in chiral environments ().
Counterion Variations
The choice of counterion (TFA vs. HCl) significantly impacts solubility, stability, and handling:
Functional Implications :
Pharmaceutical Derivatives
The bicyclo[3.1.1]heptane core is integral to drugs like selpercatinib (), which contains a 3,6-diazabicyclo[3.1.1]heptane moiety functionalized with a methoxypyridinylmethyl group. This highlights the scaffold’s versatility in kinase inhibitor design.
| Compound | Structure | Application | |
|---|---|---|---|
| Target Compound | Unfunctionalized core | Synthetic intermediate | |
| Selpercatinib | Core + pyridinylmethyl substituent | RET kinase inhibitor (cancer therapy) |
Biological Activity
3-Methyl-3,6-diazabicyclo[3.1.1]heptane; bis(trifluoroacetic acid) is a chemical compound with significant biological activities, particularly in the realm of pharmacology. Its unique bicyclic structure contributes to its interaction with various biological targets, making it a subject of interest in medicinal chemistry.
- CAS Number : 1059700-17-2
- Molecular Formula : C₁₀H₁₄F₆N₂O₄
- Molecular Weight : 340.22 g/mol
- Purity : 97%
- Solubility : Highly soluble in water (12100 mg/ml) and organic solvents.
Biological Activity Overview
The biological activity of this compound primarily revolves around its potential as a ligand for various receptors, particularly in the central nervous system (CNS). The following sections detail its pharmacological properties based on recent studies.
1. Nicotinic Acetylcholine Receptor (nAChR) Affinity
Research indicates that derivatives of 3-methyl-3,6-diazabicyclo[3.1.1]heptane exhibit high affinity for nAChR subtypes, particularly the alpha4beta2 and alpha7 receptors. A study reported Ki values ranging from 0.023 to 0.056 nM for selective compounds, demonstrating potent binding capabilities that may lead to therapeutic applications in neurodegenerative diseases and cognitive enhancement .
2. Anti-inflammatory Properties
The compound has shown potential anti-inflammatory effects through inhibition of key inflammatory pathways. In vitro studies demonstrated that certain derivatives could reduce the production of pro-inflammatory cytokines, suggesting a mechanism that could be harnessed for treating inflammatory disorders .
3. Antioxidant Activity
Preliminary investigations have indicated that this compound may possess antioxidant properties, which could protect cells from oxidative stress. This activity is particularly relevant for neuroprotective strategies against diseases like Alzheimer's and Parkinson's .
Case Study 1: Neuroprotective Effects
In a study involving PC12 cells, derivatives of the compound were tested for their ability to protect against oxidative stress-induced cell death. Results showed significant cytoprotection at concentrations as low as 0.5 µM, indicating a potential role in neuroprotection and treatment of neurodegenerative conditions .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of several derivatives against common bacterial strains. Compounds derived from 3-methyl-3,6-diazabicyclo[3.1.1]heptane exhibited bactericidal effects with Minimum Inhibitory Concentrations (MIC) as low as 15 µg/ml against resistant strains of Staphylococcus aureus, highlighting their potential as novel antibiotics .
Data Table
| Property | Value |
|---|---|
| CAS Number | 1059700-17-2 |
| Molecular Weight | 340.22 g/mol |
| nAChR Alpha4Beta2 Affinity | Ki = 0.023 - 0.056 nM |
| Anti-inflammatory IC50 | <0.001 μM |
| Antioxidant Activity | Significant at <0.5 µM |
| Antimicrobial MIC | 15 µg/ml |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-Methyl-3,6-diazabicyclo[3.1.1]heptane to improve yield and purity?
- Methodological Answer : Synthesis optimization involves selecting appropriate reagents and reaction conditions. For bicyclic amines like 3,6-diazabicycloheptanes, reductive amination or catalytic hydrogenation under inert atmospheres (e.g., H₂/Pd-C) can enhance yield . Solvent choice (e.g., THF or DCM) and temperature control (0–25°C) are critical to minimize side reactions, as demonstrated in analogous azabicyclic syntheses . Purification via recrystallization or column chromatography (silica gel, gradient elution) is recommended to isolate the free base before salt formation with trifluoroacetic acid (TFA) .
Q. What analytical techniques are essential for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming the bicyclic scaffold and methyl group positioning. However, TFA counterions can cause signal overlap in ¹H NMR; deuterated DMSO or CDCl₃ with TFA-d₁ may mitigate this . High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive stereochemical confirmation, as seen in related azabicycloheptane derivatives .
Q. How does the bis(trifluoroacetic acid) salt influence the compound’s solubility and stability?
- Methodological Answer : The TFA salt enhances aqueous solubility due to ionic interactions, which is advantageous for biological assays. Stability studies (e.g., TGA/DSC) under varying humidity and temperature conditions (25–40°C) are recommended to assess hygroscopicity and decomposition thresholds. Storage at −20°C in airtight containers with desiccants is advised, based on protocols for analogous diazabicyclic salts .
Advanced Research Questions
Q. What computational strategies are employed to predict the conformational stability of the bicyclic framework?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the energy minima of the bicyclic structure, revealing strain in the [3.1.1] ring system. Molecular dynamics simulations (MD) in explicit solvents (e.g., water, DMSO) predict solvation effects on conformation, aiding in rational drug design for rigid scaffolds .
Q. How can researchers resolve contradictions in pharmacological data attributed to stereochemical impurities?
- Methodological Answer : Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak AD-H) separates enantiomers, which may exhibit divergent bioactivities. Stereochemical assignments via vibrational circular dichroism (VCD) or NOESY NMR correlate spatial arrangements with observed activity discrepancies, as reported for structurally similar azabicyclic compounds .
Q. What advanced functionalization methods enable site-specific modifications of the bicyclic core?
- Methodological Answer : Photocatalytic Minisci-like reactions introduce heterocycles (e.g., pyridines) at bridgehead positions under blue-light irradiation . For nitrogen functionalization, Boc-protection followed by Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) allows selective derivatization. Reductive amination with aldehydes/ketones expands the compound’s utility in medicinal chemistry .
Q. How do researchers address challenges in quantifying trace TFA residues in final products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
